molecular formula C6H8O2 B13884590 Cyclobutane-1,1-dicarbaldehyde

Cyclobutane-1,1-dicarbaldehyde

Cat. No.: B13884590
M. Wt: 112.13 g/mol
InChI Key: VOCPJLGSIMEWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane-1,1-dicarboxylic acid (CBDCA, C₆H₈O₄) is a strained alicyclic compound with two carboxylic acid groups at the 1,1-positions of a four-membered cyclobutane ring . It serves as a critical building block in organic synthesis, enabling the preparation of esters, polymers, and metal complexes via reactions such as esterification, condensation, and cross-coupling . Its synthesis involves the cyclization of 1,3-dibromopropane with malonic acid diethyl ester under basic conditions, followed by hydrolysis .

CBDCA is best known as the ligand in carboplatin, a platinum-based anticancer drug. The cyclobutane-1,1-dicarboxylate group in carboplatin reduces nephrotoxicity compared to cisplatin while maintaining antitumor efficacy by forming DNA crosslinks . CBDCA is also used in analytical chemistry as a reference standard (e.g., Carboplatin Impurity B) to ensure drug purity via HPLC methods .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

cyclobutane-1,1-dicarbaldehyde

InChI

InChI=1S/C6H8O2/c7-4-6(5-8)2-1-3-6/h4-5H,1-3H2

InChI Key

VOCPJLGSIMEWHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-dicarbaldehyde can be synthesized through several methods. One common approach involves the photochemical dimerization of alkenes under UV light, which forms cyclobutane derivatives. Another method includes the reduction of 1,1-dicyanocyclobutane using suitable reducing agents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactors where alkenes are exposed to UV light to induce cyclization. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclobutane-1,1-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Cyclobutane-1,1-dicarboxylic acid.

    Reduction: Cyclobutane-1,1-dimethanol.

    Substitution: Cyclobutane derivatives with various functional groups.

Scientific Research Applications

Cyclobutane-1,1-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biological systems, particularly in the formation of DNA photodimers.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutane-1,1-dicarbaldehyde involves its reactivity due to the strained cyclobutane ring and the presence of reactive aldehyde groups. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Positional Isomers: Cyclobutane-1,3-dicarboxylic Acid

  • Structure : Cyclobutane-1,3-dicarboxylic acid (C₆H₈O₄) has carboxyl groups at the 1,3-positions, creating a distinct spatial arrangement compared to CBDCA .
  • Properties : The 1,3-isomer exhibits different solubility and reactivity due to reduced ring strain and altered electronic effects. For example, the trans isomer (CAS 2398-16-5) is used in coordination chemistry but lacks the pharmaceutical prominence of CBDCA .
Property CBDCA (1,1) 1,3-Isomer
Molecular Formula C₆H₈O₄ C₆H₈O₄
Melting Point 280–285°C (decomposes) 220–225°C (varies by isomer)
Key Applications Carboplatin ligand, HPLC standard Metal complexes, polymer research

Ester Derivatives

Esterification of CBDCA enhances lipophilicity and utility in drug design:

Diethyl Cyclobutane-1,1-dicarboxylate (CAS 3779-29-1):

  • Purity: 98% .
  • Used as a precursor for platinum complexes and polymers.

3-(Dodecanoyloxy)CBDCA (3c) and 3-(Pentanoyloxy)CBDCA (3d): Synthesized via acylation with dodecanoyl/pentanoyl chlorides, yielding 92% and 71%, respectively . These esters improve drug-loading in platinum complexes (e.g., Kpt1/Kpt2) by increasing hydrophobic interactions with cell membranes .

Derivative Yield Key Feature Application
Diethyl ester (C₈H₁₂O₄) N/A High solubility in organic solvents Intermediate synthesis
3c (C₁₈H₂₈O₆) 92% Long alkyl chain (C12) Antitumor platinum complexes
3d (C₁₁H₁₆O₆) 71% Short alkyl chain (C5) Research on cytotoxicity

Platinum Complexes

CBDCA-derived platinum complexes are less toxic than cisplatin:

  • Carboplatin : Contains CBDCA as a bidentate ligand. Exhibits reduced nephrotoxicity due to slower hydrolysis kinetics compared to cisplatin’s chloride ligands .
  • Kpt1/Kpt2 : Synthesized with CBDCA esters (3a/3b) and platinum, yielding 52–57%. These show improved tumor targeting via adamantyl or benzyl groups .
Complex Ligand Structure Yield Anticancer Activity
Carboplatin CBDCA N/A Broad-spectrum
Kpt1 3-(Benzyloxy)CBDCA 52% Enhanced cellular uptake
Kpt2 3-(Adamantylacetoxy)CBDCA 57% High DNA binding affinity

Ring-Expanded Analogs: Cyclopentane-1,3-dicarbaldehyde

  • Structure : Cyclopentane-1,3-dicarbaldehyde (C₇H₁₀O₂) features a five-membered ring and aldehyde groups .
  • Reactivity : Aldehydes are more electrophilic than carboxylic acids, enabling nucleophilic additions (e.g., Grignard reactions). This compound is used in fragrance and polymer research .
Property CBDCA Cyclopentane-1,3-dicarbaldehyde
Functional Groups Carboxylic acids Aldehydes
Ring Strain High (cyclobutane) Moderate (cyclopentane)
Key Reactions Esterification, metal coordination Aldol condensation, Schiff base formation

Stereochemical Variants: Dimethyl Cyclobutane-1,2-dicarboxylate

  • Structure : The 1,2-dicarboxylate isomer (C₈H₁₂O₄) exists as cis and trans forms .
  • Applications : Used in materials science; the trans isomer (density 1.177 g/cm³, boiling point 225°C) is a precursor for high-performance polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.